Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane
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Overview
Description
Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane is a compound that belongs to the family of tropane alkaloids. These compounds are known for their interesting biological activities and have been the subject of extensive research due to their potential therapeutic applications . The structure of this compound features a bicyclic framework, which is central to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane typically involves enantioselective construction methods. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives . These methods ensure the stereochemical control necessary for the formation of the 8-azabicyclo[3.2.1]octane architecture .
Chemical Reactions Analysis
Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of carboxylic acids, while reduction reactions can yield alcohols .
Scientific Research Applications
Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential as a therapeutic agent due to its biological activities . In medicine, it has been investigated for its potential use in the treatment of neurological and psychiatric disorders . Additionally, it has applications in the industry, particularly in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied . For example, in the context of neurological disorders, the compound may interact with neurotransmitter receptors to modulate synaptic transmission .
Comparison with Similar Compounds
Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as other tropane alkaloids. These compounds share a similar bicyclic framework but differ in their specific substituents and stereochemistry . Some examples of similar compounds include tropinone, cocaine, and atropine . The uniqueness of this compound lies in its specific substituents and the resulting biological activities .
Biological Activity
Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane is a bicyclic compound with significant biological activity, primarily due to its structural features that allow interaction with various biological targets. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C16H19NO3 and a molar mass of 273.33 g/mol. Its structure includes a nitrogen atom within the bicyclic framework, classifying it as part of the tropane alkaloid family. The presence of both a benzyl group and a formyl group enhances its reactivity and biological profile.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Neurotransmitter Reuptake Inhibition : This compound has been identified as a potential monoamine reuptake inhibitor, which may be useful in treating disorders such as depression, anxiety, and ADHD by enhancing neurotransmitter levels in the synaptic cleft .
- Binding Affinity : Studies indicate that derivatives of 8-azabicyclo[3.2.1]octane exhibit varying affinities for neurotransmitter transporters, including serotonin and dopamine transporters, which are crucial for mood regulation and cognitive function .
- Antinociceptive Properties : The compound's interaction with mu-opioid receptors suggests potential applications in pain management without the typical side effects associated with opioid use .
Case Study 1: Monoamine Reuptake Inhibition
A study investigated the structure-activity relationships (SAR) of 8-azabicyclo[3.2.1]octane derivatives, revealing that modifications at specific positions significantly enhanced their inhibitory effects on serotonin and norepinephrine reuptake .
Case Study 2: Antinociceptive Effects
Research on mu-opioid receptor antagonists derived from the 8-azabicyclo structure demonstrated effective pain relief mechanisms while minimizing central nervous system side effects, making them suitable for peripheral applications in pain management .
Table 1: Comparison of Biological Activities
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Bicyclic structure with formyl & benzyl | Monoamine reuptake inhibition; potential analgesic |
8-Azabicyclo[3.2.1]octan-4-one | Bicyclic without formyl or benzyl | Neuroactive properties |
8-Benzyl-8-azabicyclo[3.2.1]octan | Contains benzyl but lacks formyl | Anticholinergic effects |
3-Oxa-8-azabicyclo[3.2.1]octane derivatives | Oxy substituent alters reactivity | Potentially enhanced bioactivity |
Synthesis Pathways
Several synthetic routes have been developed to produce this compound, focusing on optimizing yields and purity for biological testing:
- Initial Synthesis : Starting from readily available tropinone derivatives, researchers employ various chemical transformations to introduce the necessary functional groups.
- Enantioselective Approaches : Recent methodologies emphasize stereoselective synthesis to enhance the biological activity of the resulting compounds, ensuring that only the active enantiomer is produced .
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
benzyl (5S)-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C16H19NO3/c18-10-13-8-14-6-7-15(9-13)17(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,10,13-15H,6-9,11H2/t13?,14-,15?/m0/s1 |
InChI Key |
NGCKJIDKOVNEIV-SLTAFYQDSA-N |
Isomeric SMILES |
C1CC2CC(C[C@H]1N2C(=O)OCC3=CC=CC=C3)C=O |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)C=O |
Origin of Product |
United States |
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